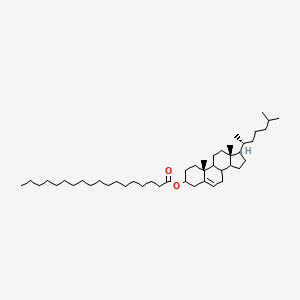
Cholesterylstearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl stearate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with stearic acid. The molecular formula of cholesteryl stearate is C45H80O2, and it has a molecular weight of 653.12 g/mol . This compound is commonly found in various biological systems and is known for its role in lipid metabolism and storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically takes place under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride to form cholesteryl stearate .
Industrial Production Methods
In industrial settings, cholesteryl stearate is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of cholesteryl stearate .
Analyse Chemischer Reaktionen
Types of Reactions
Cholesteryl stearate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Oxidation: Cholesteryl stearate can be oxidized to form cholesteryl hydroperoxides.
Hydrolysis: The ester bond in cholesteryl stearate can be hydrolyzed to yield cholesterol and stearic acid.
Transesterification: Cholesteryl stearate can undergo transesterification with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and sometimes metal catalysts.
Hydrolysis: Acidic or basic conditions, esterases.
Transesterification: Lipases, mild temperatures.
Major Products Formed
Oxidation: Cholesteryl hydroperoxides.
Hydrolysis: Cholesterol and stearic acid.
Transesterification: Different cholesteryl esters.
Wissenschaftliche Forschungsanwendungen
Cholesteryl stearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
Cholesteryl stearate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and stearic acid. Cholesterol is then utilized in various cellular processes, including membrane synthesis and hormone production . The esterification and hydrolysis of cholesteryl stearate are regulated by enzymes such as esterases and lipases .
Vergleich Mit ähnlichen Verbindungen
Cholesteryl stearate is similar to other cholesteryl esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl palmitate. These compounds differ in the fatty acid moiety esterified to cholesterol.
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl stearate is unique due to its specific fatty acid component, stearic acid, which influences its physical and chemical properties. For example, cholesteryl stearate has a higher melting point compared to cholesteryl oleate and cholesteryl linoleate .
Eigenschaften
Molekularformel |
C45H80O2 |
|---|---|
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChI-Schlüssel |
XHRPOTDGOASDJS-QAYFBHNISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


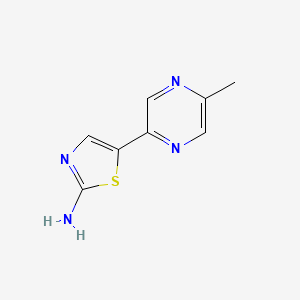
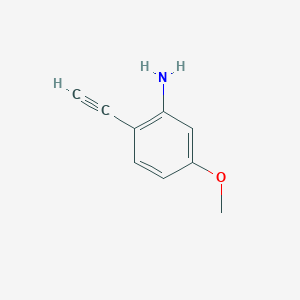
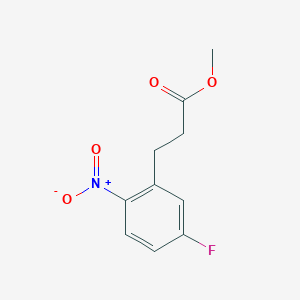
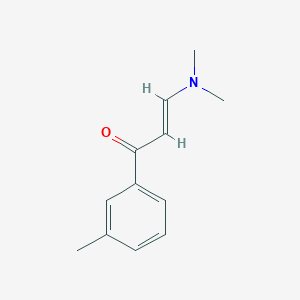
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
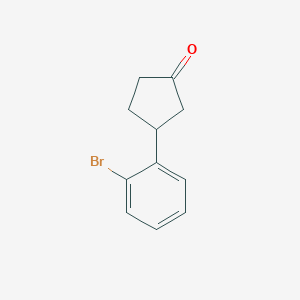
![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)

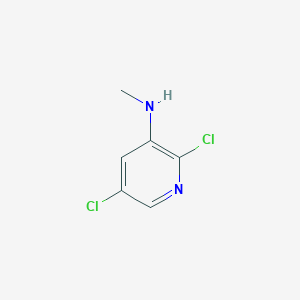
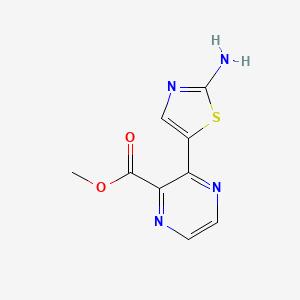

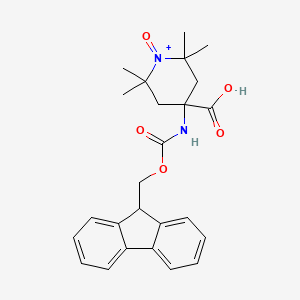
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
